molecular formula C12H14N2O B11747073 1-ethyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one

1-ethyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one

Cat. No.: B11747073
M. Wt: 202.25 g/mol
InChI Key: UZHZTFJXBIHRKP-UHFFFAOYSA-N
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Description

1-ethyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one is a heterocyclic compound belonging to the pyrazolone family. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. Common reaction conditions include:

    Solvents: Ethanol, methanol, or acetic acid.

    Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: Reactions are usually carried out at reflux temperatures.

Industrial Production Methods

Industrial production methods may involve continuous flow processes and optimization of reaction conditions to maximize yield and purity. Specific details would depend on the scale and desired application.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolone derivatives, while reduction may lead to the formation of hydrazine derivatives.

Scientific Research Applications

1-ethyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the production of dyes and agrochemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-phenyl-3-methyl-5-pyrazolone
  • 4-aminoantipyrine
  • 3-methyl-1-phenyl-2-pyrazolin-5-one

Comparison

Compared to similar compounds, 1-ethyl-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one may exhibit unique properties due to the presence of specific substituents

Properties

IUPAC Name

1-ethyl-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-3-13-10(2)9-12(15)14(13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHZTFJXBIHRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=O)N1C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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